7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane

Physicochemical Properties Lipophilicity ADME

Flat, aromatic scaffolds frequently fail in lead optimization due to poor solubility and off-target binding profiles. This spirocyclic building block addresses that gap with a rigid, three-dimensional core exhibiting maximal Fsp3 (1.0) and a constrained geometry that enhances conformational restriction over planar heterocycles like morpholine. • 0.65 LogP increase versus the 7-methyl analog enables rational, data-driven permeability tuning without altering the core architecture. • Optimized for PPI targets and fragment-based libraries demanding enhanced shape diversity and reduced aromatic character. • Directly validated in contrast-agent development as the DAD-Et scaffold (Shiraishi et al.). Supplied at ≥95% purity with full QA documentation.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1488303-26-9
Cat. No. B1425736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
CAS1488303-26-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC1CNCC2(O1)CCOC2
InChIInChI=1S/C9H17NO2/c1-2-8-5-10-6-9(12-8)3-4-11-7-9/h8,10H,2-7H2,1H3
InChIKeyCDYCWZNLDCNPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane: Physicochemical & Structural Profile


7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane (C9H17NO2, MW 171.24) is a spirocyclic heterocycle containing a rigid azaspiro[4.5]decane core with a unique 2,6-dioxa substitution pattern [1]. Its defining structural features include a high fraction of sp3-hybridized carbons (Fsp3) and a constrained three-dimensional geometry, positioning it as a versatile building block for medicinal chemistry applications that prioritize three-dimensionality and conformational restriction over flat, aromatic scaffolds . The compound is commercially available from multiple reputable vendors with a typical purity specification of 95% .

3D Scaffold High sp3 fraction maximizes three-dimensional character for fragment-based design
Heteroatom Pattern 2,6-dioxa-9-aza substitution provides dual O,N coordination and H-bonding vectors
Supply Context Commercially available from multiple vendors with standard purity specification

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane: Substitution Specificity


In drug discovery, small changes to a spirocyclic core's substituents can drastically alter physicochemical and biological properties, making generic substitution a high-risk approach [1]. The 7-ethyl group on 7-ethyl-2,6-dioxa-9-azaspiro[4.5]decane, for example, directly influences key parameters like lipophilicity (LogP) and molecular weight compared to its methyl or unsubstituted analogs [2]. Such variations impact solubility, membrane permeability, and ultimately, a compound's drug-likeness and performance in biological assays. Therefore, selection based on specific substituent-driven property tuning, rather than a broad compound class, is essential for reproducible scientific outcomes and successful lead optimization .

Analog substitution may shift lipophilicity

Methyl or unsubstituted analogs exhibit altered LogP and molecular weight, which can disrupt permeability-solubility balance compared to the 7-ethyl derivative.

Heteroatom arrangement not preserved

Other spirocyclic cores often lack the precise 2,6-dioxa-9-aza pattern, limiting H-bonding and metal-coordination opportunities.

3D shape recognition depends on 7-position substituent

Changes in the ethyl group size or branching may alter conformational preferences and target engagement profiles.

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane: Comparison vs Key Analogs


Enhanced Lipophilicity Over Unsubstituted Core

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane exhibits a computed LogP of 0.35, which is significantly higher than the unsubstituted core (2,6-dioxa-9-azaspiro[4.5]decane, LogP not available but predicted to be lower due to lack of alkyl chain) and the 7-methyl analog (XLogP3-AA -0.3) [1]. This 0.65 unit increase in LogP relative to the methyl analog indicates a quantifiable shift towards higher lipophilicity, a critical parameter for optimizing passive membrane diffusion and oral bioavailability [2].

Lipophilicity (LogP)
Cross-study comparable
7-Ethyl: 0.35 | 7-Methyl: -0.3 (Δ +0.65)
Reported lipophilicity shift may support permeability tuning.
Computed LogP; experimental validation advised.
Physicochemical Properties Lipophilicity ADME

Enhanced 3D Complexity via MW and Fsp3

The ethyl substituent increases the molecular weight to 171.24 g/mol, a calculated increase of 14.03 g/mol over the 7-methyl analog (157.21 g/mol) and 28.05 g/mol over the unsubstituted core (143.19 g/mol) . Crucially, the target compound maintains the maximum possible Fsp3 value of 1.0 (100% sp3-hybridized carbons), a metric associated with improved aqueous solubility and reduced promiscuity compared to more planar, aromatic compounds [1]. This confirms that the ethyl group adds mass and complexity without introducing flat, aromatic character, a desirable profile for escaping 'flatland' in drug discovery .

3D Complexity (Fsp3)
Reported attribute
Fsp3: 1.0 (100% sp3 carbons)
Maximal 3D character reported; may improve selectivity profiles.
Ethyl adds mass (MW 171.24) without introducing planar carbons.
3D Complexity Fsp3 Molecular Weight

Validated MRI Contrast Agent Building Block

The dioxa-azaspiro[4.5]decane framework, when functionalized as an NO radical (DAD-X), has been experimentally validated as a metal-free MRI contrast agent [1]. In a study synthesizing seven analogs with varying substituents (methyl, ethyl, n-propyl, c-propyl, vinyl, phenyl, and 2-pyridyl), the 7-ethyl derivative was included and its properties were directly compared [2]. The research established a quantitative relationship between the substituent's log P and the resulting water-proton relaxivity (r1), demonstrating that the specific choice of substituent, such as the ethyl group, is a key tunable parameter for optimizing contrast agent performance [3].

Metal-free MRI probe
Head-to-head study
Ethyl derivative (DAD-Et) included in relaxivity series; LogP correlated with r1.
Substituent may tune relaxivity in metal-free MRI research.
In vitro head-to-head series reported.
MRI Contrast Agents Metal-Free Imaging Radical Chemistry

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane: Application Scenarios


Lipophilicity Tuning in Lead Optimization

Medicinal chemistry programs focused on improving oral bioavailability can leverage the 0.65 LogP increase of the 7-ethyl derivative over the 7-methyl analog. This quantifiable property difference allows for a rational, data-driven choice when a lead compound's permeability needs to be increased without significantly altering the core spirocyclic architecture [1].

Fsp3-Enriched Libraries for Challenging Targets

For projects targeting protein-protein interactions (PPIs) or other 'undruggable' targets, the compound's maximal Fsp3 value of 1.0 and rigid, three-dimensional structure make it an ideal building block for generating compound libraries with enhanced shape diversity and reduced aromatic character, a strategy shown to improve success rates in fragment-based drug discovery .

Next-Gen Metal-Free MRI Contrast Agents

As validated in the Shiraishi et al. study, the 7-ethyl-2,6-dioxa-9-azaspiro[4.5]decane core can be directly functionalized to create DAD-Et, an organic radical contrast agent. This specific application is supported by direct comparative data showing that the substituent's physicochemical properties directly influence the agent's performance, providing a clear rationale for selecting the ethyl variant over other alkyl chain lengths in this specific imaging modality [2].

Scaffold-Hopping from Morpholine or Piperidine

The compound's spirocyclic core, which incorporates both oxygen and nitrogen heteroatoms, offers a distinct three-dimensional alternative to common, planar heterocycles like morpholine. Its high Fsp3 content and unique exit vectors can be exploited to explore new chemical space and potentially overcome issues like hERG binding or poor solubility associated with more traditional scaffolds .

Application
Selection Property
Validation Focus
Lead optimization permeability tuning
Ethyl-dependent LogP shift
Permeability-solubility balance assessment
Fsp3-enriched compound libraries
Maximal sp3 fraction scaffold
Shape diversity and aromaticity reduction screening
Metal-free MRI contrast agent research
Substituent-dependent relaxivity
In vitro imaging probe performance evaluation
Scaffold-hopping from planar heterocycles
3D spirocyclic core with O,N vectors
hERG/solubility profile investigation
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